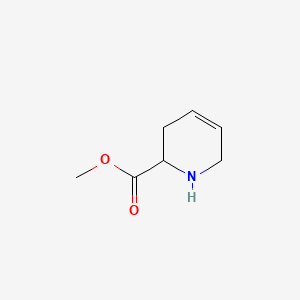
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 is a deuterated analogue of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene. This compound is primarily used in metabolic research and clinical diagnostics. It is characterized by its molecular formula C34H37D4NO4SSi and a molecular weight of 591.87.
Méthodes De Préparation
The synthesis of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 involves the protection of Raloxifene with a tert-butyldimethylsilyl group. The reaction conditions typically include the use of solvents such as acetone, chloroform, dichloromethane, ethanol, and methanol. Industrial production methods are not extensively documented, but the compound is available in bulk from specialized suppliers .
Analyse Des Réactions Chimiques
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: The compound is utilized in metabolic studies to trace the pathways and interactions of Raloxifene.
Medicine: It aids in the development of diagnostic tools and therapeutic agents.
Industry: The compound is employed in the synthesis and characterization of new materials.
Mécanisme D'action
The mechanism of action of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 involves its interaction with estrogen receptors. The tert-butyldimethylsilyl group protects the hydroxyl group of Raloxifene, allowing it to bind more effectively to its molecular targets. This interaction modulates the activity of estrogen receptors, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 is unique due to its deuterated nature, which enhances its stability and allows for more precise metabolic studies. Similar compounds include:
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene: The non-deuterated analogue.
Raloxifene: The parent compound without the protective silyl group.
4’-Hydroxy Raloxifene: A metabolite of Raloxifene.
This compound’s uniqueness lies in its enhanced stability and utility in precise metabolic research, making it a valuable tool in various scientific fields.
Propriétés
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3/i21D2,22D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZAJJMYYKOTDQ-KFESLDSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O[Si](C)(C)C(C)(C)C)C4=CC=C(C=C4)O)N5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)

![2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol](/img/structure/B588777.png)


![2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B588792.png)



